[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine
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Overview
Description
(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and solvent purity, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-propyl-1H-pyrazole: A precursor in the synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine.
3-methylbutylamine: Another precursor used in the synthesis.
Other pyrazole derivatives:
Uniqueness
(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H25N3 |
---|---|
Molecular Weight |
223.36 g/mol |
IUPAC Name |
3-methyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H25N3/c1-5-8-16-10-13(12(4)15-16)9-14-7-6-11(2)3/h10-11,14H,5-9H2,1-4H3 |
InChI Key |
PTSKDYXESUVESJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCCC(C)C |
Origin of Product |
United States |
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